molecular formula C8H8F2N2O3 B13557784 2-Amino-2-(4,5-difluoro-2-nitrophenyl)ethan-1-ol

2-Amino-2-(4,5-difluoro-2-nitrophenyl)ethan-1-ol

Cat. No.: B13557784
M. Wt: 218.16 g/mol
InChI Key: XXWJLHGMWTYSRC-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(4,5-difluoro-2-nitrophenyl)ethan-1-ol typically involves the nitration of 4,5-difluoroaniline followed by a series of reactions to introduce the amino and hydroxyl groups. One common method includes the diazotization of 4,5-difluoroaniline, followed by a reaction with sodium nitrite and hydrochloric acid to form the corresponding diazonium salt. This intermediate is then reacted with ethanolamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(4,5-difluoro-2-nitrophenyl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-2-(4,5-difluoro-2-nitrophenyl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 2-Amino-2-(4,5-difluoro-2-nitrophenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors, through its amino, nitro, and fluoro groups. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-(4-nitrophenyl)ethan-1-ol
  • 2-Amino-2-(3,4-difluorophenyl)ethan-1-ol
  • 2-Amino-2-(4,5-dichlorophenyl)ethan-1-ol

Uniqueness

2-Amino-2-(4,5-difluoro-2-nitrophenyl)ethan-1-ol is unique due to the presence of both fluoro and nitro groups on the phenyl ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of these functional groups allows for a wide range of chemical modifications and applications .

Properties

Molecular Formula

C8H8F2N2O3

Molecular Weight

218.16 g/mol

IUPAC Name

2-amino-2-(4,5-difluoro-2-nitrophenyl)ethanol

InChI

InChI=1S/C8H8F2N2O3/c9-5-1-4(7(11)3-13)8(12(14)15)2-6(5)10/h1-2,7,13H,3,11H2

InChI Key

XXWJLHGMWTYSRC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)F)[N+](=O)[O-])C(CO)N

Origin of Product

United States

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